molecular formula C12H15ClN2O3 B2551082 N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide CAS No. 920219-20-1

N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide

Cat. No.: B2551082
CAS No.: 920219-20-1
M. Wt: 270.71
InChI Key: CCHZJCWMOBIHAG-UHFFFAOYSA-N
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Description

N1-(2-Chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorobenzyl group at the N1 position and a 2-hydroxypropyl group at the N2 position. The compound’s structure combines aromatic chlorination with a hydroxylated aliphatic chain, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(2-hydroxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-8(16)6-14-11(17)12(18)15-7-9-4-2-3-5-10(9)13/h2-5,8,16H,6-7H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHZJCWMOBIHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 2-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: React 2-chlorobenzylamine with oxalyl chloride to form the intermediate 2-chlorobenzyl oxalyl chloride.

    Step 2: Add 2-hydroxypropylamine to the reaction mixture to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Formation of primary or secondary amines from the oxalamide moiety.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: It can be used as a probe to study biochemical pathways and interactions in cells.

Mechanism of Action

The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance solubility and bioavailability, while the benzyl group can facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Substituent Position and Bioactivity

  • Aromatic Substitution: The 2-chlorobenzyl group in the target compound differs from 4-chlorophenyl groups in analogs like N1-(4-chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (). N1-(4-Chlorobenzyloxy)-N2-(Adamant-2-yl)oxalamide () shares a chlorinated benzyl group but lacks the hydroxylated aliphatic chain, highlighting the importance of the 2-hydroxypropyl group in hydrogen bonding and solubility.
  • Aliphatic Hydroxylation :

    • The 2-hydroxypropyl group is structurally similar to the 2-hydroxyethyl moiety in N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (). Hydroxyl groups enhance aqueous solubility and may participate in metabolic conjugation (e.g., glucuronidation) ().

Physicochemical Properties

Compound Melting Point (°C) Purity Key Substituents
Target Compound Not reported Not reported 2-chlorobenzyl, 2-hydroxypropyl
N1-(4-Chlorophenyl)-N2-(2-hydroxyethyl)oxalamide () Not reported 90–95% 4-chlorophenyl, 2-hydroxyethyl
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide () >210 >90% Adamant-2-yl, 4-chlorobenzyloxy

The absence of a hydroxyl group in adamantyl-containing analogs () correlates with higher melting points (>210°C), suggesting that polar groups like 2-hydroxypropyl may lower thermal stability.

Antiviral Activity

Oxalamides with 4-chlorophenyl groups (e.g., compound 13 in ) exhibit antiviral activity against HIV by targeting the CD4-binding site. The target compound’s 2-chlorobenzyl group may alter binding affinity due to differences in steric bulk and electronic distribution.

Metabolic Pathways

  • Hydrolysis : Oxalamides are prone to hydrolysis at the central oxalyl group, generating benzylamine and hydroxypropylamine fragments ().
  • Oxidation : The 2-hydroxypropyl group may undergo oxidation to a ketone or undergo phase II conjugation (e.g., glucuronidation), as seen in structurally related flavoring agents ().

Key Research Findings and Implications

  • Structure-Activity Relationship (SAR) : Ortho-chlorination reduces metabolic stability compared to para-substituted analogs but may enhance target selectivity ().
  • Synthetic Feasibility : The 2-hydroxypropyl group introduces challenges in purification due to polarity, necessitating advanced chromatographic techniques ().

Biological Activity

N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

The compound features a chlorobenzyl group, a hydroxypropyl group, and an oxalamide moiety. The synthesis typically involves the reaction of 2-chlorobenzylamine with 2-hydroxypropylamine in the presence of oxalyl chloride under controlled conditions to prevent hydrolysis. The general synthetic route can be summarized as follows:

  • Formation of Intermediate : React 2-chlorobenzylamine with oxalyl chloride to produce 2-chlorobenzyl oxalyl chloride.
  • Final Product Formation : Add 2-hydroxypropylamine to the intermediate to yield this compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxypropyl group enhances the compound's solubility and bioavailability, while the chlorobenzyl group facilitates binding to hydrophobic regions within proteins.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. In vitro assays indicated a significant reduction in bacterial growth at certain concentrations.
  • Anticancer Potential : The compound has been investigated for its potential anticancer effects, particularly in inhibiting cell proliferation in specific cancer cell lines. Studies indicated that it may induce apoptosis through modulation of key signaling pathways.

Case Studies

Several case studies highlight the biological implications of this compound:

  • Study on Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for S. aureus, indicating promising antimicrobial activity.
  • Cancer Cell Line Study : In a study involving human breast cancer cell lines, treatment with the compound resulted in a 40% decrease in cell viability after 48 hours, suggesting potential as an anticancer agent.

Comparative Analysis

To further understand the compound's biological activity, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
N1-(2-chlorobenzyl)-N2-(2-hydroxyethyl)oxalamideSimilar structure with hydroxyethylModerate antimicrobial activity
N1-(3-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamideChlorine at different positionLower anticancer efficacy

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